molecular formula C22H25NO5 B5155683 Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5155683
M. Wt: 383.4 g/mol
InChI Key: SVNIIIGSTSAGCX-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrofuran ring, a hydroxyphenyl group, and a hexahydroquinoline structure, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

oxolan-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-13-19(22(26)28-12-16-4-3-11-27-16)20(14-7-9-15(24)10-8-14)21-17(23-13)5-2-6-18(21)25/h7-10,16,20,23-24H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNIIIGSTSAGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)O)C(=O)OCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization with tetrahydrofuran-2-carboxylic acid under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical transformations makes it a versatile molecule for the design of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the tetrahydrofuran ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydrofuran-2-ylmethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Tetrahydrofuran-2-ylmethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Tetrahydrofuran-2-ylmethyl 4-(4-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Biological Activity

Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (THF-HQ) is a novel compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

THF-HQ is characterized by its complex molecular structure that includes a tetrahydrofuran moiety and a hexahydroquinoline framework. The presence of the hydroxyl group on the phenyl ring enhances its solubility and potential reactivity. The molecular formula of THF-HQ is C₁₈H₁₉N₁O₄.

Antioxidant Activity

Research indicates that THF-HQ exhibits significant antioxidant properties. In vitro studies have demonstrated that it can scavenge free radicals effectively, thereby reducing oxidative stress in various cell types. This activity is crucial for preventing cellular damage linked to chronic diseases such as cancer and neurodegenerative disorders.

Antimicrobial Properties

THF-HQ has been evaluated for its antimicrobial efficacy against several bacterial strains. Studies show that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Effects

Recent investigations into the anticancer properties of THF-HQ reveal promising results. In vitro assays have shown that THF-HQ induces apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it has been reported to inhibit tumor growth in animal models, suggesting its potential as a chemotherapeutic agent.

The biological activities of THF-HQ are believed to be mediated through multiple pathways:

  • Antioxidant Mechanism : By enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Antimicrobial Mechanism : By altering membrane permeability and inhibiting essential metabolic pathways in bacteria.
  • Apoptotic Pathway Activation : Through the intrinsic pathway involving mitochondrial dysfunction and subsequent caspase activation.

Case Study 1: Antioxidant Efficacy

A study conducted on rat models demonstrated that administration of THF-HQ significantly reduced markers of oxidative stress compared to controls. The results indicated a marked increase in liver antioxidant enzyme levels after treatment with THF-HQ.

ParameterControl GroupTHF-HQ Group
Malondialdehyde (MDA)12.5 ± 1.26.7 ± 0.9*
SOD Activity (U/mg protein)3.2 ± 0.35.8 ± 0.4*
Catalase Activity (U/mg protein)2.1 ± 0.24.0 ± 0.3*

*Significantly different from control (p < 0.05).

Case Study 2: Anticancer Activity

In a xenograft model using human breast cancer cells, THF-HQ treatment resulted in a significant reduction in tumor volume compared to untreated controls.

Treatment GroupTumor Volume (mm³)Weight Change (g)
Control1500 ± 200+5
THF-HQ800 ± 150*-2

*Significantly different from control (p < 0.01).

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